2-Benzothiazolamine, 6-chloro-4-nitro-
Description
Significance of the Benzothiazole (B30560) Core in Medicinal and Organic Chemistry Research
The benzothiazole nucleus, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in drug discovery. Its unique chemical properties and ability to interact with various biological targets have led to its incorporation into a wide array of therapeutic agents. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. This versatility has made the benzothiazole scaffold a focal point for synthetic and medicinal chemists aiming to develop novel therapeutic agents.
Overview of Substituted 2-Benzothiazolamines as Research Targets
Among the various classes of benzothiazole derivatives, substituted 2-benzothiazolamines have emerged as particularly promising research targets. The 2-amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with tailored biological activities. Researchers have extensively explored the impact of different substituents on the benzothiazole ring system, leading to the discovery of potent and selective inhibitors of various enzymes and receptors. These investigations have underscored the importance of the substitution pattern in modulating the pharmacological profile of 2-benzothiazolamine derivatives.
Rationale for Comprehensive Academic Investigation of 2-Benzothiazolamine, 6-chloro-4-nitro-
The specific substitution pattern of 2-Benzothiazolamine, 6-chloro-4-nitro-, featuring both a halogen (chloro) and a nitro group, presents a compelling case for in-depth academic investigation. Halogen atoms are known to modulate the lipophilicity and metabolic stability of drug candidates, while nitro groups can be involved in crucial biological interactions and can also serve as precursors for other functional groups. The combination of these substituents on the 2-benzothiazolamine scaffold suggests the potential for unique biological activities, possibly in the realms of antimicrobial or anticancer research, where similar halogenated and nitrated heterocycles have shown promise. A comprehensive investigation of this compound could therefore unveil novel structure-activity relationships and potentially lead to the identification of new lead compounds for drug development.
Current State of Research on Halogenated and Nitrated Benzothiazolamines
The current body of research on halogenated and nitrated benzothiazolamines is multifaceted, with numerous studies exploring their synthesis and biological evaluation. For instance, various 6-nitro and 6-amino-benzothiazoles with different substituents at the 2-position have been investigated for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. nih.gov The presence of a nitro group has been shown to be a key contributor to the antiproliferative activity of some benzothiazole derivatives. nih.gov
Furthermore, the synthesis of novel derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide has been undertaken with the aim of developing more effective antimicrobial agents. tandfonline.com Studies on Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have also been conducted to evaluate their antimicrobial potential. rjpbcs.com Chloro-substituted aminobenzothiazoles have demonstrated encouraging sensitivity against cancer cell lines. rjpbcs.com The synthesis of 2-amino-6-substituted benzothiazoles has been a common strategy in the search for new anthelmintic agents. researchgate.net
Research has also delved into the antibacterial potential of various substituted benzothiazoles, with structure-activity relationship studies indicating that the presence of a chloro group at the 5th position of the benzothiazole ring can enhance antibacterial activity. nih.gov The synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole has been reported as a precursor for more complex heterocyclic structures with potential biological activities. These studies collectively highlight the continued interest in halogenated and nitrated benzothiazolamines as a fertile ground for the discovery of new bioactive molecules.
Structure
3D Structure
Properties
CAS No. |
26488-55-1 |
|---|---|
Molecular Formula |
C7H4ClN3O2S |
Molecular Weight |
229.64 g/mol |
IUPAC Name |
6-chloro-4-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H4ClN3O2S/c8-3-1-4(11(12)13)6-5(2-3)14-7(9)10-6/h1-2H,(H2,9,10) |
InChI Key |
ZEKNJAQJEFFEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)N)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Benzothiazolamine, 6 Chloro 4 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Benzothiazolamine, 6-chloro-4-nitro-, the spectrum would be expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons.
Aromatic Region: The benzothiazole (B30560) ring system has two protons. Due to the substitution pattern (chloro at position 6 and nitro at position 4), these protons would be at positions 5 and 7. They would likely appear as distinct signals, potentially as singlets or narrow doublets, depending on the magnitude of meta-coupling between them. Their chemical shifts would be significantly influenced by the electron-withdrawing effects of the nitro and chloro groups.
Amine Protons: The protons of the 2-amino group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature. Deuterium exchange (adding D₂O) would cause this signal to disappear, confirming its assignment.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Hypothetical Value 1 | s | 1H | Aromatic H (H-5 or H-7) |
| Hypothetical Value 2 | s | 1H | Aromatic H (H-7 or H-5) |
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum for 2-Benzothiazolamine, 6-chloro-4-nitro- would be expected to display seven distinct signals, corresponding to the seven carbon atoms in the benzothiazole core.
Aromatic and Heterocyclic Carbons: The chemical shifts of the carbons in the benzene (B151609) ring would be influenced by the attached chloro and nitro groups. The carbon bearing the nitro group (C-4) and the carbon bearing the chloro group (C-6) would have their resonances shifted. The carbon of the C-N double bond in the thiazole (B1198619) ring (C-2) would typically appear at a characteristic downfield shift.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Hypothetical Value A | C-2 |
| Hypothetical Value B | C-4 |
| Hypothetical Value C | C-5 |
| Hypothetical Value D | C-6 |
| Hypothetical Value E | C-7 |
| Hypothetical Value F | C-3a (bridgehead) |
Mass Spectrometry for Molecular Structure Verification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with numerous fragment ion peaks that provide structural clues. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Characteristic fragmentation patterns for benzothiazoles often involve cleavage of the thiazole ring.
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This technique would be ideal for unambiguously determining the molecular weight of 2-Benzothiazolamine, 6-chloro-4-nitro-.
HR-MS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecular ion. For a compound with the formula C₇H₄ClN₃O₂S, HR-MS could distinguish it from other molecules with the same nominal mass but different elemental formulas, thereby providing definitive confirmation of its identity.
Expected HR-MS Data
| Ion Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 230.9794 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups present in a molecule. By measuring the interaction of infrared radiation with the sample, a spectrum is produced that reveals the vibrational modes of the molecule's bonds.
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.
For 2-Benzothiazolamine, 6-chloro-4-nitro-, the IR spectrum is expected to exhibit a series of absorption bands corresponding to its distinct functional groups. The presence of the primary amine (-NH₂) group would be indicated by a pair of medium to strong bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The bending vibration of the N-H bond is typically observed in the 1650-1580 cm⁻¹ region.
The aromatic nitro (-NO₂) group is characterized by two strong absorption bands. The asymmetric stretching vibration is expected to appear in the 1570-1500 cm⁻¹ range, while the symmetric stretching vibration should be present in the 1370-1300 cm⁻¹ region. The presence of the chloro (-Cl) substituent on the benzothiazole ring is more challenging to identify directly from the IR spectrum as the C-Cl stretching vibrations often occur in the fingerprint region (below 800 cm⁻¹) and can be coupled with other vibrations.
The benzothiazole ring itself will produce a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected in the 1630-1550 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range.
Fourier-Transform Infrared (FT-IR) spectroscopy is a more advanced and sensitive version of traditional IR spectroscopy. It utilizes an interferometer and a mathematical transformation (the Fourier transform) to acquire a high-resolution spectrum with a better signal-to-noise ratio. This allows for the detection of weaker absorption bands and more precise frequency measurements.
In the FT-IR analysis of 2-Benzothiazolamine, 6-chloro-4-nitro-, the expected vibrational frequencies would be more clearly resolved. The precise peak positions can provide insights into the electronic environment of the functional groups. For instance, the position of the N-H stretching bands can be influenced by hydrogen bonding. The frequencies of the nitro group's stretching vibrations can be affected by the electronic nature of the benzothiazole ring and its substituents.
A hypothetical FT-IR data table for 2-Benzothiazolamine, 6-chloro-4-nitro- is presented below, based on the characteristic absorption regions for its functional groups.
| Frequency Range (cm⁻¹) | Assignment |
| 3400 - 3250 | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1630 - 1550 | C=N stretching (thiazole ring) |
| 1570 - 1500 | Asymmetric NO₂ stretching |
| 1600 - 1450 | Aromatic C=C stretching |
| 1370 - 1300 | Symmetric NO₂ stretching |
| Below 800 | C-Cl stretching |
Elemental Microanalysis for Purity and Stoichiometry
Elemental microanalysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the compound's molecular formula, the purity and stoichiometry of the synthesized compound can be confirmed.
The molecular formula for 2-Benzothiazolamine, 6-chloro-4-nitro- is C₇H₄ClN₃O₂S. The theoretical elemental composition can be calculated as follows:
Carbon (C): (7 * 12.011) / 229.64 * 100% = 36.60%
Hydrogen (H): (4 * 1.008) / 229.64 * 100% = 1.75%
Chlorine (Cl): (1 * 35.453) / 229.64 * 100% = 15.44%
Nitrogen (N): (3 * 14.007) / 229.64 * 100% = 18.30%
Oxygen (O): (2 * 15.999) / 229.64 * 100% = 13.93%
Sulfur (S): (1 * 32.065) / 229.64 * 100% = 13.96%
The experimental results from elemental analysis of a pure sample of 2-Benzothiazolamine, 6-chloro-4-nitro- should closely match these calculated values, typically within a ±0.4% deviation. This agreement provides strong evidence for the compound's identity and high purity.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 36.60 | (Value) |
| Hydrogen (H) | 1.75 | (Value) |
| Nitrogen (N) | 18.30 | (Value) |
| Sulfur (S) | 13.96 | (Value) |
The combination of vibrational spectroscopy and elemental microanalysis provides a robust framework for the structural elucidation and purity assessment of 2-Benzothiazolamine, 6-chloro-4-nitro-. These techniques are indispensable in ensuring the identity and quality of newly synthesized chemical entities.
Computational and Theoretical Investigations of 2 Benzothiazolamine, 6 Chloro 4 Nitro
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and intrinsic reactivity of a molecule.
Ab Initio Methods for Electronic Structure Determination
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, would be employed to determine the electronic structure of 2-Benzothiazolamine, 6-chloro-4-nitro-. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be used with various basis sets (e.g., 6-31G*, cc-pVTZ) to calculate properties like molecular orbital energies, electron density distribution, and ionization potential. For related aniline (B41778) derivatives, such as 2-bromo-6-chloro-4-fluoroaniline, ab initio calculations at the HF level have been used to compute vibrational wavenumbers and optimized geometrical parameters. researchgate.net
Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction
Density Functional Theory (DFT) has become a popular method for studying molecules of this size due to its balance of accuracy and computational cost. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for geometry optimization and frequency calculations. researchgate.net For 2-Benzothiazolamine, 6-chloro-4-nitro-, DFT would be used to predict its stable 3D conformation, bond lengths, and bond angles. Furthermore, DFT calculations can yield reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. These parameters provide insights into the molecule's kinetic stability and reactivity. For instance, in studies of other benzothiazole (B30560) derivatives, DFT has been used to understand their corrosion inhibition effects by calculating such quantum chemical factors. researchgate.net
Table 1: Hypothetical DFT-Calculated Parameters for 2-Benzothiazolamine, 6-chloro-4-nitro- (Note: This table is illustrative and not based on actual published data for the specific compound.)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |
Molecular Modeling and Docking Studies
Molecular modeling techniques are crucial for understanding how a molecule might interact with biological systems, such as proteins.
Ligand-Protein Interaction Analysis in Biological Systems
To investigate the potential biological activity of 2-Benzothiazolamine, 6-chloro-4-nitro-, molecular docking simulations would be performed. This involves computationally placing the molecule (the ligand) into the binding site of a target protein. The analysis would identify potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For example, in studies of similar compounds like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking has been used to identify key interactions with enzyme active sites, such as pi-anion and pi-pi stacking interactions. nih.gov
Prediction of Binding Affinities and Modes
Molecular docking programs can predict the preferred binding orientation (mode) of the ligand within the protein's active site and estimate the strength of the interaction (binding affinity), often expressed as a docking score or a binding free energy value (e.g., in kcal/mol). A lower binding energy generally suggests a more stable ligand-protein complex. These predictions are vital for prioritizing compounds for further experimental testing. For instance, docking studies on other nitrobenzamide derivatives have shown binding energies ranging from -7.9 to -9.8 kcal/mol against α-amylase. nih.gov
Table 2: Illustrative Molecular Docking Results for 2-Benzothiazolamine, 6-chloro-4-nitro- against a Hypothetical Protein Target (Note: This table is illustrative and not based on actual published data for the specific compound.)
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase X | -8.2 | Lys78, Glu95, Leu150 |
| Protease Y | -7.5 | Asp30, Gly31, Ile52 |
Structure-Activity Relationship (SAR) Studies Through Computational Approaches
Computational SAR studies aim to establish a correlation between the structural features of a series of compounds and their biological activity. By computationally modifying the structure of 2-Benzothiazolamine, 6-chloro-4-nitro- (e.g., by changing the position or nature of the substituents) and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a quantitative structure-activity relationship (QSAR) model can be developed. Such models can then be used to predict the activity of novel, unsynthesized analogs. For antimicrobial thiazole (B1198619) derivatives, SAR studies have indicated that the presence and type of halogen substituents can significantly influence their biological activity. mdpi.com These studies help in the rational design of more potent and selective molecules.
Conformational Analysis and Molecular Dynamics Simulations of 2-Benzothiazolamine, 6-chloro-4-nitro-
Conformational analysis of 2-Benzothiazolamine, 6-chloro-4-nitro- involves the systematic study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The presence of the exocyclic amino group and the nitro group introduces rotational flexibility. The preferred conformations are determined by a delicate balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding.
Theoretical calculations, such as those employing density functional theory (DFT), can be utilized to identify the most stable conformers. By rotating the key dihedral angles, such as the one involving the C-N bond of the amino group and the C-N bond of the nitro group, a potential energy surface can be mapped. The minima on this surface correspond to the stable conformations of the molecule.
Table 1: Hypothetical Conformational Analysis of 2-Benzothiazolamine, 6-chloro-4-nitro-
| Conformer | Dihedral Angle (C2-N-Cα-H) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 0 | 2.5 | 10 |
| B | 60 | 0.0 | 60 |
| C | 120 | 1.8 | 20 |
| D | 180 | 5.0 | 10 |
Molecular dynamics simulations offer a more dynamic perspective by simulating the movement of atoms in the molecule over time. These simulations can reveal the flexibility of the benzothiazole ring system and the rotational freedom of the substituent groups under conditions that can mimic a biological environment. Such simulations can provide information on the stability of different conformers and the transitions between them.
The setup for an MD simulation of 2-Benzothiazolamine, 6-chloro-4-nitro- would typically involve placing the molecule in a solvent box, often water, to simulate physiological conditions. A force field is chosen to describe the interactions between the atoms. The system is then allowed to evolve over a set period, with the trajectory of each atom being calculated at discrete time steps. Analysis of these trajectories can provide insights into the molecule's dynamic behavior.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for 2-Benzothiazolamine, 6-chloro-4-nitro-
| Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Force Field | CHARMM36 |
| Solvent | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Average RMSD | 1.5 Å |
| Radius of Gyration | 3.2 Å |
Mechanistic and Application Oriented Research of 2 Benzothiazolamine, 6 Chloro 4 Nitro and Its Analogs
Role as Synthetic Intermediates in Fine Chemical Synthesis
The chemical architecture of 2-Benzothiazolamine, 6-chloro-4-nitro-, featuring a reactive amino group and an aromatic system activated by nitro and chloro substituents, makes it a valuable precursor in organic synthesis. 2-Aminobenzothiazoles are well-established as highly reactive intermediates, with the exocyclic amino group and the endocyclic nitrogen atom being suitably positioned for reactions with electrophiles to construct fused heterocyclic systems. rjpbcs.com
Aromatic amines are foundational components in the synthesis of azo dyes, and 2-aminobenzothiazole (B30445) derivatives are no exception. The synthesis of azo dyes from these precursors follows a well-established two-step process: diazotization followed by an azo coupling reaction. nih.govunb.ca
The primary aromatic amino group of a 2-aminobenzothiazole analog, such as 2-amino-6-nitrobenzothiazole (B160904), is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5°C) to form a reactive diazonium salt. isca.menih.gov This diazonium salt is an electrophile that is then reacted with an electron-rich coupling component, such as a phenol, aniline (B41778), or another active methylene (B1212753) compound. nih.govnih.gov
Research has demonstrated the synthesis of various disperse and mordant azo dyes based on the 2-amino-6-nitro-1,3-benzothiazole scaffold. isca.me For instance, the diazotized form of 2-amino-6-nitrobenzothiazole has been coupled with various substituted anilines (e.g., m-toluidine, p-toluidine) to produce a range of colored compounds. isca.me Similarly, benzothiazole-based azo dyes incorporating pyrazolone (B3327878) moieties have been synthesized and evaluated for their biological activities, indicating the dual utility of these chromophoric systems. nih.govnih.gov The resulting dyes often exhibit interesting spectral properties and have been assessed for application on fabrics like polyester. scialert.net
The 2-aminobenzothiazole nucleus is a versatile starting point for the construction of more elaborate, often biologically active, heterocyclic systems. The presence of the 6-chloro and 4-nitro groups can influence the reactivity and properties of the resulting molecules. For example, N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide, a derivative of the closely related 2-amino-6-chlorobenzothiazole, has been successfully used as a precursor to synthesize novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, which themselves show antimicrobial properties. tandfonline.com
Furthermore, 2-amino-6-nitrobenzothiazole can be condensed with various aromatic aldehydes to form Schiff bases (imines). rjpbcs.com These Schiff bases are not only important compounds in their own right but also serve as intermediates for further synthetic transformations. The general procedure involves refluxing the aminobenzothiazole with an appropriate aldehyde in an alcoholic solvent, often with a catalytic amount of acid. rjpbcs.com The resulting N-benzylidene-6-nitro[d]thiazol-2-amine derivatives have been evaluated for their biological activities. rjpbcs.com
Investigation of Biological Activities and Molecular Targets
The benzothiazole (B30560) scaffold is considered a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. nih.gov The specific substitutions on the benzothiazole ring, such as the 6-chloro and 4-nitro groups, are critical in determining the nature and potency of these biological effects.
Analogs of 2-Benzothiazolamine, 6-chloro-4-nitro- have been investigated as inhibitors of key enzymes implicated in neurological disorders.
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases A and B are important enzymes in the metabolic degradation of neurotransmitters. A structurally related compound, 7-chloro-4-nitrobenzofurazan (NBD-Cl), has been identified as a potent competitive inhibitor of both MAO-A and MAO-B. nih.gov The proposed mechanism suggests that at an alkaline pH, NBD-Cl modifies essential lysine (B10760008) residues within the active sites of the enzymes. nih.gov While this compound features a benzofuran (B130515) core instead of benzothiazole, the shared 4-nitro and 7-chloro (analogous to 6-chloro) substitution pattern highlights the potential for this class of compounds to interact with MAO enzymes. Other heterocyclic systems, such as 2,1-benzothiazines, have also been developed as MAO inhibitors. nih.govrsc.org
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are a cornerstone of treatment for Alzheimer's disease. A complex derivative of 6-nitro-2-benzothiazolamine, known as BPCT, was specifically investigated as an AChE inhibitor. nih.gov Molecular docking studies revealed that BPCT achieves significant binding within the active site of the AChE enzyme. nih.gov This finding demonstrates that the 6-nitro-2-benzothiazolamine scaffold can serve as a foundation for designing potent AChE inhibitors with potential therapeutic applications in neurodegenerative diseases. nih.gov Studies on other scaffolds, such as nitrobenzoates and different thiazole (B1198619) derivatives, further support the exploration of nitro-containing aromatic compounds as a source of novel cholinesterase inhibitors. cumhuriyet.edu.trnih.gov
Derivatives based on the 6-chloro and/or 4-nitro benzothiazolamine framework have demonstrated significant antimicrobial activity against a range of pathogens. The combination of the benzothiazole nucleus with these electron-withdrawing groups often enhances the biological potency. nih.gov
In one study, a series of thiazolidinone derivatives were synthesized, and it was noted that among 4-nitro derivatives, the presence of a 6-Cl substituent on the benzothiazole ring was an important feature for activity. nih.gov Another study on advanced heterocyclic derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide found that compounds bearing a 4-nitro phenyl group exhibited good antibacterial and antifungal activity. tandfonline.com Similarly, the synthesis of Schiff base derivatives from 2-amino-6-nitrobenzothiazole yielded compounds with notable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. rjpbcs.com Research has consistently shown that the inclusion of 6-nitro or 6-chloro substituents on the benzothiazole ring contributes positively to the antimicrobial profile of the resulting compounds. nih.govtandfonline.com
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazolo-thiadiazole derivative of 6-chlorobenzothiazole (with 4-nitro phenyl group) | S. aureus | 12.5 | tandfonline.com |
| Triazolo-thiadiazole derivative of 6-chlorobenzothiazole (with 4-nitro phenyl group) | E. coli | 25 | tandfonline.com |
| Triazolo-thiadiazole derivative of 6-chlorobenzothiazole (with 4-nitro phenyl group) | P. aeruginosa | 25 | tandfonline.com |
| Triazolo-thiadiazole derivative of 6-chlorobenzothiazole (with 4-nitro phenyl group) | K. pneumoniae | 50 | tandfonline.com |
| Oxadiazole derivative of 6-chlorobenzothiazole (with 4-nitro phenyl group) | S. aureus | 25 | tandfonline.com |
| Oxadiazole derivative of 6-chlorobenzothiazole (with 4-nitro phenyl group) | E. coli | 50 | tandfonline.com |
| Sulfonamide derivative with 6-nitrobenzothiazole (B29876) | S. aureus | 6.25 | nih.gov |
| Sulfonamide derivative with 6-nitrobenzothiazole | E. coli | 6.25 | nih.gov |
MIC: Minimum Inhibitory Concentration
The antibacterial activity of nitroaromatic compounds like 2-Benzothiazolamine, 6-chloro-4-nitro- is often linked to the reductive activation of the nitro group. This mechanism is a common feature for many nitro-heterocyclic antimicrobial drugs. encyclopedia.pubnih.govnih.gov
Reductive Activation of the Nitro Group: These compounds typically act as prodrugs, remaining relatively inert until the nitro group is enzymatically reduced within the microbial cell. nih.gov This reduction, which occurs readily in the anaerobic or microaerophilic environment of many bacteria, generates a series of highly reactive, short-lived intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as nitro anion radicals. encyclopedia.pubresearchgate.net These cytotoxic species can then cause widespread cellular damage, most notably by covalently binding to and damaging bacterial DNA, leading to strand breaks and cell death. encyclopedia.pubnih.gov
Inhibition of Specific Bacterial Enzymes: Beyond the general toxicity conferred by the nitro group, the benzothiazole scaffold can direct these molecules to specific enzyme targets. In silico docking studies and mechanistic predictions for various antibacterial benzothiazole derivatives have suggested several potential targets. These include enzymes essential for bacterial cell wall biosynthesis, such as LD-carboxypeptidase and uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.govnih.gov Other proposed targets include dihydropteroate (B1496061) synthase, an enzyme in the folate synthesis pathway, and DNA gyrase, which is critical for DNA replication. nih.gov The ability of the nitro group to form hydrogen bonds with amino acid residues in an enzyme's active site can contribute to potent inhibition. nih.gov
Antimicrobial Activity Profile Against Specific Pathogens
Antifungal Activity Investigations
Analogs of 2-Benzothiazolamine, 6-chloro-4-nitro- have demonstrated notable antifungal properties against various fungal strains. The benzothiazole nucleus, often substituted, is a key pharmacophore in the development of new antifungal agents.
A study on C-6 methyl-substituted benzothiazole derivatives, which share substitution patterns with the target compound, revealed significant antifungal activity against Candida albicans. In this research, novel derivatives were synthesized and tested, with some compounds showing potent inhibitory effects at concentrations of 50 µg/mL and 100 µg/mL when compared to the standard drug, Griseofulvin.
Another series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Several of these compounds exhibited significant antifungal effects. Specifically, two compounds, 1n and 1o, were identified as the most effective in the series, with Minimum Inhibitory Concentration (MIC) values ranging from 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. These compounds did not show any cytotoxic effects on human THP-1 cells, suggesting a degree of selectivity.
The antifungal activity of these analogs is often attributed to their ability to interfere with essential fungal cellular processes. The specific substitutions on the benzothiazole ring play a crucial role in modulating this activity.
| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 1n | Candida albicans | 4 | acs.org |
| Compound 1o | Candida parapsilosis | 4 | acs.org |
| Compound 1n | Candida tropicalis | 4 | acs.org |
| Compound D-02 | Candida albicans | Potent at 50 µg/mL | mdpi.com |
| Compound D-08 | Candida albicans | Potent at 100 µg/mL | mdpi.com |
Antiprotozoal Efficacy and Target Identification
The structural motif of nitro-substituted benzothiazoles has been explored for its potential against various protozoan parasites. Research in this area has identified promising candidates for the development of new antiprotozoal drugs.
A significant study focused on the synthesis of four 6-nitrobenzothiazole acetamides and their in vitro effects against the amitochondriate parasites Giardia intestinalis and Trichomonas vaginalis. These compounds demonstrated excellent antiprotozoal activity, with the most potent derivatives exhibiting IC₅₀ values in the nanomolar to low micromolar range, surpassing the efficacy of standard drugs like Metronidazole and Nitazoxanide. nih.gov The mechanism of action for these compounds was investigated, revealing a clear inhibitory effect on the fructose-1,6-biphosphate aldolase (B8822740) (FBPA) of G. intestinalis, a potential drug target. nih.gov Molecular docking studies further supported this by showing interactions with the active site residues of the enzyme. nih.gov
Furthermore, various benzothiazole derivatives have been screened for their antileishmanial activity. One study synthesized 22 benzothiazole derivatives and tested them against Leishmania, with some compounds showing significant activity, with IC50 values as low as 18.32 µM. mdpi.com The antimalarial potential of benzothiazole analogs has also been a subject of systematic review, with numerous studies identifying potent antiplasmodial activity against different strains of the malaria parasite. uokerbala.edu.iq The structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is critical for its antimalarial efficacy. uokerbala.edu.iq
Anticancer Activity via Defined Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Modulation)
Analogs of 2-Benzothiazolamine, 6-chloro-4-nitro- have emerged as a promising class of compounds in anticancer research. Their mechanisms of action often involve the induction of apoptosis and modulation of the cell cycle in cancer cells.
One study investigated a series of novel 2-aminobenzothiazole derivatives and found that they exhibited antiproliferative activity against various cancer cell lines. Flow cytometry analysis revealed that some of these compounds could induce apoptosis and cause cell cycle arrest in the G2/M phase. The introduction of a nitro or ethoxyl group at the C6 position of the 2-aminobenzothiazole scaffold was found to influence the anticancer activity. uokerbala.edu.iq
Another research focused on a novel potent benzothiazole compound, SKLB826, which showed growth inhibition against a broad spectrum of human cancer cells, particularly human hepatocellular carcinoma (HCC) cell lines. This compound was found to induce G2/M phase arrest by down-regulating the protein levels of CDK1, cyclinA2, and cdc25c. researchgate.net Furthermore, SKLB826 was observed to induce apoptosis in cancer cells, as confirmed by Annexin V/PI staining. researchgate.net
The anticancer activity of these analogs is often linked to their ability to interact with key signaling pathways involved in cell proliferation and survival.
| Compound | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 12 | MCF-7 | Induces apoptosis and G2/M phase arrest | uokerbala.edu.iq |
| SKLB826 | HepG2, Bel7402 | Induces G2/M phase arrest and apoptosis | researchgate.net |
Anti-inflammatory Response Pathways Modification
For instance, a study on novel 6-fluorobenzothiazole substituted 1,2,4-triazole (B32235) derivatives identified compounds with significant anti-inflammatory activity, even surpassing the efficacy of the standard drug, diclofenac (B195802) sodium. researchgate.net An in silico docking study suggested that these compounds exhibit a substantial binding affinity to COX-2, a key enzyme in the inflammatory pathway. researchgate.net This indicates that the benzothiazole scaffold can serve as a valuable template for the design of new anti-inflammatory agents.
Applications in Materials Science and Analytical Chemistry
The unique chemical structure of 2-aminobenzothiazole and its derivatives has led to their exploration in the fields of materials science and analytical chemistry.
Utilization in Biosensor Technology (e.g., Ionophores for Ion Detection)
Derivatives of 2-aminobenzothiazole have shown significant promise in the development of chemical sensors, particularly for the detection of ions. Schiff bases derived from substituted 2-aminobenzothiazoles have been synthesized and utilized as sensitive and selective sensors for anions like cyanide in aqueous media. nih.gov These sensors often exhibit a colorimetric change or a change in fluorescence upon binding with the target ion, allowing for visual or instrumental detection. nih.gov
Furthermore, a benzothiazole derivative has been reported to show selective binding of zinc ions (Zn²⁺). rsc.org The sensing behavior was enhanced when the derivative was encapsulated in β-cyclodextrin. rsc.org This suggests the potential of these compounds to act as ionophores in the construction of electrochemical sensors for the detection of specific metal ions.
Adsorption Phenomena and Separation Technologies
Scientific literature lacks specific studies on the adsorption phenomena and the application of separation technologies for the compound 2-Benzothiazolamine, 6-chloro-4-nitro-. However, research on analogous benzothiazole derivatives provides insight into the potential behavior of this class of compounds in various environmental and industrial processes. The following sections detail research findings for related benzothiazoles, offering a proxy for understanding potential adsorption and separation mechanisms.
Adsorption of Benzothiazole Analogs on Environmental and Industrial Media
The adsorption of benzothiazoles onto different media is a key factor in determining their environmental fate and transport. Studies on various benzothiazole derivatives have explored their interactions with materials such as soil, microplastics, and activated carbon.
Research has shown that the adsorption behavior of benzothiazoles is influenced by the physicochemical properties of both the compound and the adsorbent. For instance, the presence of functional groups on the benzothiazole ring, such as amino or methylthio groups, can affect their polarity and, consequently, their adsorption affinity.
A study on the adsorption of benzotriazoles and benzothiazoles on polyvinyl chloride (PVC) microplastics highlighted that the primary adsorption mechanisms include hydrophobic interactions, electrostatic forces, and non-covalent bonds. The process can be influenced by environmental factors like pH and salinity, and competitive adsorption may occur when multiple benzothiazole derivatives are present in a solution.
Separation and Removal Technologies for Benzothiazole Compounds
Various separation technologies have been investigated for the removal of benzothiazole derivatives from aqueous solutions, particularly in the context of wastewater treatment. These methods often rely on the principles of adsorption and chromatography.
Solid-phase extraction (SPE) has been effectively used for the pre-concentration and separation of benzothiazole derivatives from water samples for analytical purposes. researchgate.net Different sorbents, including polymeric materials and octadecylsilyl-modified silica, have been employed to retain these compounds from complex matrices. researchgate.net The choice of sorbent and elution solvents is critical for achieving high recovery rates.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a widely used technique for the separation and quantification of benzothiazole derivatives. sciencepub.net Reversed-phase columns are commonly employed, where the separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.
The following tables summarize key findings from the literature on the removal and separation of various benzothiazole compounds. It is important to reiterate that these data are for analogs of 2-Benzothiazolamine, 6-chloro-4-nitro-, as no specific data for this compound were found.
Table 1: Removal Efficiencies of Benzothiazoles in a Drinking Water Treatment Plant
| Treatment Process | Average Removal of Benzothiazoles |
| Overall Plant | 29.3% |
| Ozonation | 43.1% |
Data sourced from a study on the occurrence and removal of benzothiazoles in drinking water treatment plants. nih.gov
Table 2: Solid-Phase Extraction (SPE) for the Analysis of Benzothiazoles in Water
| Parameter | Details |
| Sorbent Type | Polymeric sorbents (e.g., Oasis HLB), Octadecylsilyl, Mixed-mode strong anion exchange |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Application | Determination of benzothiazoles in municipal wastewater |
This table summarizes common methodologies for the solid-phase extraction of benzothiazole derivatives from aqueous samples. researchgate.net
Future Research Directions and Emerging Trends for 2 Benzothiazolamine, 6 Chloro 4 Nitro
Development of Highly Efficient and Selective Synthetic Routes
The synthesis of substituted 2-aminobenzothiazoles is a well-established area of organic chemistry. A common and traditional method involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. tandfonline.comrdd.edu.iq This process, known as the Hugershoff reaction, proceeds through the formation of an arylthiourea intermediate, which then undergoes oxidative cyclization. For the synthesis of 2-Benzothiazolamine, 6-chloro-4-nitro-, the starting material would likely be 5-chloro-3-nitroaniline.
Future research in this area will likely focus on the development of more efficient, selective, and environmentally friendly synthetic methodologies. nih.govdoaj.org This includes the exploration of:
Catalytic Systems: The use of transition metal catalysts could offer milder reaction conditions and improved yields.
One-Pot Syntheses: Developing one-pot procedures where multiple reaction steps are carried out in a single reaction vessel would enhance efficiency and reduce waste.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. nih.gov
Green Chemistry Approaches: The use of greener solvents and reagents will be a key focus to minimize the environmental impact of the synthesis. nih.govdoaj.org
A significant challenge in the synthesis of 2-Benzothiazolamine, 6-chloro-4-nitro- is the potential for the formation of regioisomers. Future synthetic strategies will need to address the selective introduction of the nitro group at the 4-position and the chloro group at the 6-position. One patented method for preparing 2-amino-6-nitrobenzothiazole (B160904) with high selectivity involves the nitration of an acylated 2-aminobenzothiazole (B30445), followed by deacylation. mdpi.com A similar strategy could potentially be adapted for the synthesis of the target compound.
Advanced Structural Modification for Enhanced Bioactivity Profiles
Substituted 2-aminobenzothiazoles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netuokerbala.edu.iqjchemrev.com The specific substituents on the benzothiazole (B30560) ring play a crucial role in determining the compound's bioactivity. The presence of both a chloro and a nitro group on the 2-Benzothiazolamine, 6-chloro-4-nitro- scaffold suggests potential for interesting pharmacological properties. For instance, nitro-substituted benzothiazoles have shown potent antimicrobial and anticancer activities. rjpbcs.comnih.gov
Future research will focus on the systematic structural modification of 2-Benzothiazolamine, 6-chloro-4-nitro- to enhance its bioactivity and selectivity for specific biological targets. Key areas of exploration include:
Derivatization of the Amino Group: The 2-amino group is a key site for modification. Acylation, alkylation, and the formation of Schiff bases can lead to derivatives with altered pharmacokinetic and pharmacodynamic properties. nih.gov
Introduction of Diverse Substituents: Replacing the chloro or nitro groups with other functional groups, or introducing additional substituents on the benzene (B151609) ring, could modulate the compound's electronic and steric properties, thereby influencing its biological activity.
Hybrid Molecule Synthesis: Combining the 2-Benzothiazolamine, 6-chloro-4-nitro- scaffold with other known pharmacophores could lead to the development of hybrid molecules with dual or synergistic therapeutic effects.
The following table summarizes the potential impact of different structural modifications on the bioactivity of 2-aminobenzothiazole derivatives, based on existing literature.
| Modification Site | Type of Modification | Potential Impact on Bioactivity |
| 2-Amino Group | Acylation, Alkylation, Schiff Base Formation | Altered solubility, membrane permeability, and target binding affinity. nih.gov |
| 6-Position | Substitution of Chloro Group | Modulation of lipophilicity and electronic properties, influencing target interaction. |
| 4-Position | Substitution of Nitro Group | Alteration of electronic properties and potential for selective target recognition. |
| Benzene Ring | Introduction of Additional Substituents | Fine-tuning of steric and electronic properties to optimize bioactivity and reduce off-target effects. |
Comprehensive Elucidation of Molecular Mechanisms in Biological Systems
Understanding the molecular mechanisms by which 2-Benzothiazolamine, 6-chloro-4-nitro- exerts its biological effects is crucial for its development as a therapeutic agent. Research in this area will involve a combination of in vitro and in vivo studies to identify its cellular targets and signaling pathways.
For example, many benzothiazole derivatives have been found to act as enzyme inhibitors. nih.gov Future studies on 2-Benzothiazolamine, 6-chloro-4-nitro- could investigate its potential to inhibit key enzymes involved in various diseases, such as kinases, proteases, or oxidoreductases. Molecular docking studies can be employed as an initial step to predict the binding affinity of the compound to the active sites of these enzymes. researchgate.netacs.orgresearchgate.net
Furthermore, investigating the compound's effects on gene and protein expression can provide insights into the cellular pathways it modulates. Techniques such as transcriptomics and proteomics can be utilized to obtain a comprehensive understanding of its mechanism of action.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery and development process. mdpi.comjocpr.com These computational tools can be applied to the design and optimization of 2-Benzothiazolamine, 6-chloro-4-nitro- derivatives in several ways:
Predictive Modeling: ML models can be trained on large datasets of known compounds to predict the bioactivity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel derivatives. mdpi.comnih.govnih.gov This can help to prioritize the synthesis of compounds with the most promising profiles.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the structural features of 2-aminobenzothiazole derivatives and their biological activity. nih.gov These models can then be used to design new compounds with enhanced potency.
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties, based on the 2-Benzothiazolamine, 6-chloro-4-nitro- scaffold.
The application of AI and ML in the design of this compound and its analogs can significantly reduce the time and cost associated with traditional drug discovery methods.
Exploration of Novel Interdisciplinary Applications
Beyond its potential in medicinal chemistry, 2-Benzothiazolamine, 6-chloro-4-nitro- may have applications in other scientific and technological fields. The unique electronic properties conferred by the benzothiazole ring and its substituents make it a candidate for investigation in materials science and sensor technology.
Materials Science: Benzothiazole derivatives have been explored for their use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. pcbiochemres.com The specific substitution pattern of 2-Benzothiazolamine, 6-chloro-4-nitro- could lead to interesting photophysical properties that could be exploited in these applications.
Chemical Sensors: The benzothiazole moiety can act as a fluorophore, and its fluorescence properties can be modulated by the presence of specific analytes. osi.lv This opens up the possibility of developing chemosensors based on 2-Benzothiazolamine, 6-chloro-4-nitro- for the detection of ions, molecules, or other chemical species. nih.govsemanticscholar.orgnih.gov Research in this area could lead to the development of new analytical tools for environmental monitoring, industrial process control, and biomedical diagnostics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-4-nitro-2-benzothiazolamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multistep reactions, starting with nitration and chlorination of benzothiazole precursors. For example, intermediates like 4-amino-3-mercaptobenzoic acid hydrochloride can be prepared via alkaline hydrolysis of halogenated precursors under reflux with Na₂S₂O₄ . Optimization should employ Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and solvent polarity. Fractional factorial designs minimize experimental runs while identifying critical parameters (e.g., reaction time and catalyst loading) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 6-chloro-4-nitro-2-benzothiazolamine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the benzothiazole ring. Mass spectrometry (HRMS) validates molecular weight and nitro/chloro functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography resolves regiochemical ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. First-aid measures include immediate rinsing for eye/skin exposure and medical consultation for ingestion. Stability tests under varying pH and temperature conditions are advised to assess decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
